molecular formula C36H32N8O11S2 B13717093 Rhodamine Picolyl Azide

Rhodamine Picolyl Azide

Cat. No.: B13717093
M. Wt: 816.8 g/mol
InChI Key: DNUOMFAAENARLY-UHFFFAOYSA-N
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Description

Rhodamine Picolyl Azide (RPA), exemplified by BP Fluor 488 Picolyl Azide, is a fluorogenic probe optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Its structure combines a rhodamine-derived fluorophore (excitation/emission: 499/520 nm) with a picolyl azide moiety, which enhances CuAAC efficiency by chelating copper ions . Key advantages include:

  • Reduced Copper Requirements: Picolyl azides enable 10-fold lower copper catalyst usage compared to conventional azides while maintaining reaction rates, minimizing copper-induced cytotoxicity and fluorescence quenching .
  • High Sensitivity: Suitable for detecting low-abundance biomolecules due to the bright fluorescence of the rhodamine core .
  • Chemical Stability: Stable in DMSO at -20°C for months, ensuring reproducibility in long-term experiments .

Properties

Molecular Formula

C36H32N8O11S2

Molecular Weight

816.8 g/mol

IUPAC Name

13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C36H32N8O11S2/c37-44-42-17-21-6-7-22(16-41-21)43-27(45)9-12-40-35(46)20-5-8-23(24(15-20)36(47)48)28-25-13-18-3-1-10-38-29(18)33(56(49,50)51)31(25)55-32-26(28)14-19-4-2-11-39-30(19)34(32)57(52,53)54/h5-8,13-16,38H,1-4,9-12,17H2,(H,40,46)(H,43,45)(H,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

DNUOMFAAENARLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine Picolyl Azide typically involves the following steps:

    Preparation of Rhodamine Derivative: The rhodamine core is synthesized through a series of reactions involving phthalic anhydride and resorcinol.

    Introduction of Picolyl Azide Moiety: The picolyl azide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a picolyl halide with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The process may involve automated synthesis and purification systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Rhodamine Picolyl Azide primarily undergoes bioorthogonal reactions, specifically the CuAAC reaction. This reaction is highly selective and efficient, making it ideal for labeling biomolecules in complex biological environments.

Common Reagents and Conditions:

    Reagents: Copper(I) sulfate, sodium ascorbate, and alkyne-functionalized molecules.

    Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.

Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the rhodamine moiety .

Scientific Research Applications

Rhodamine Picolyl Azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rhodamine Picolyl Azide in CuAAC reactions involves the chelation of copper ions by the picolyl moiety. This increases the local concentration of copper ions at the reaction site, thereby enhancing the reaction rate and efficiency. The resulting triazole linkage is stable and retains the fluorescent properties of the rhodamine dye, making it useful for imaging and detection applications .

Comparison with Similar Compounds

Picolyl Azide Derivatives

Picolyl azides are distinguished by their fluorophore components, which dictate their spectral properties and applications:

Compound Excitation/Emission (nm) Key Features Applications References
Rhodamine Picolyl Azide (BP Fluor 488) 499/520 High quantum yield; minimal lot-to-lot variation due to pure 5-sulfonated rhodamine isomer Microscopy, flow cytometry
Carboxyrhodamine 110 Picolyl Azide ~505/525 Cell-permeable; green fluorescence ideal for live-cell imaging Bacterial cell wall synthesis studies
Cy3 Picolyl Azide 550/570 Red-shifted emission; reduced photobleaching Super-resolution imaging
Cy5 Picolyl Azide 650/670 Near-infrared emission; deep tissue penetration In vivo glycosylation tracking
Alexa Fluor 488 Picolyl Azide 490/525 Commercial availability; optimized for copper-free protocols Organoid imaging

Key Findings :

  • This compound outperforms Carboxyrhodamine 110 in brightness and photostability, making it superior for fixed-cell imaging .
  • Cy3/Cy5 derivatives are preferred for multiplexed imaging due to their distinct emission spectra .

Non-Picolyl Azides

Conventional azides lack the picolyl group, leading to critical differences:

Parameter This compound Regular Azides (e.g., Alexa Fluor 488 Azide) Benzyl Azide
CuAAC Kinetics 3–4× faster reaction rates due to Cu(I) chelation Slower kinetics; requires higher copper concentrations Slowest kinetics (<10% conversion in hours)
Copper Sensitivity 10-fold lower CuSO4 needed High CuSO4 required, risking fluorescence quenching Not applicable
Fluorescence Quenching Minimal due to protected copper Significant quenching without picolyl group N/A
Biological Compatibility Improved cell viability in live-cell assays Limited by copper toxicity Rarely used in vivo

Key Findings :

  • Picolyl azides achieve near-quantitative conversion (>99%) within minutes, whereas benzyl azides require hours .
  • In physiological buffers, picolyl azides maintain reactivity even under neutral pH, unlike tertiary amine-modified azides, which lose efficiency due to protonation .

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